
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide, commonly known as DMT, is a naturally occurring psychedelic compound found in several plants and animals. DMT has been used for centuries in traditional South American shamanic practices and has gained popularity in recent years as a recreational drug. However,
Wirkmechanismus
DMT acts on several receptors in the brain, including the serotonin 5-HT2A receptor, which is also targeted by other psychedelics such as LSD and psilocybin. Activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of DMT, including altered perception, hallucinations, and changes in mood and cognition.
Biochemical and Physiological Effects
DMT has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature. It also stimulates the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
DMT has several advantages for use in laboratory experiments, including its rapid onset of action and short duration of effects, which allows for precise control of dosing and timing. However, DMT is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
Further research is needed to fully understand the therapeutic potential of DMT and its mechanism of action. Future studies may focus on the use of DMT in combination with psychotherapy for the treatment of mental health disorders, as well as the potential for DMT to induce neuroplasticity and promote neural regeneration. Additionally, research may explore the use of DMT in the treatment of chronic pain and inflammation.
Synthesemethoden
DMT can be synthesized through several methods, including the reduction of indole-3-acetaldehyde with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of indole-3-acetic acid with diethylamine and oxalyl chloride, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
DMT has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and addiction. Research has shown that DMT can induce a state of altered consciousness, which may be beneficial in psychotherapy. Additionally, DMT has been studied for its potential analgesic and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-6-18(7-2)15(20)14-10(3)13-11(17-14)8-16(4,5)9-12(13)19/h17H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGJLDRMBYJYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(N1)CC(CC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

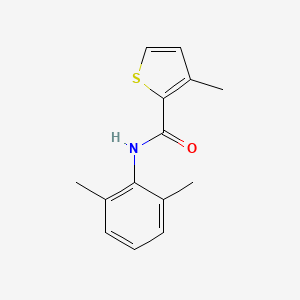
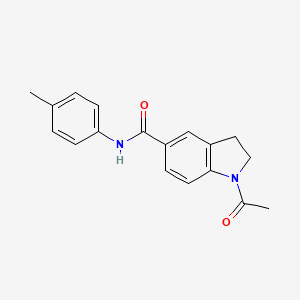
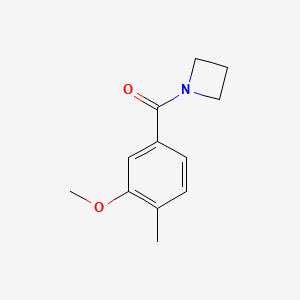



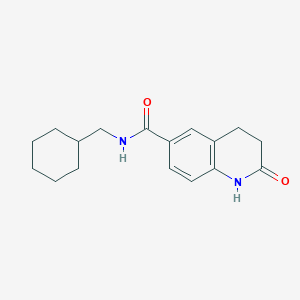

![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)

![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
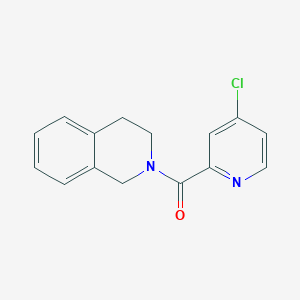
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)